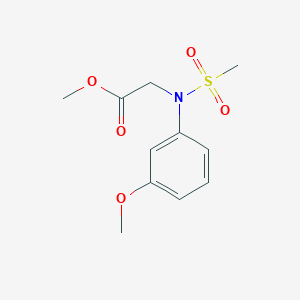![molecular formula C19H25N3O2 B5537949 (1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537949.png)
(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is related to a class of chemicals known as diazabicyclo nonanones, which have been studied for their potential in various scientific applications. The specific compound , due to its complex molecular structure, is of interest in the field of organic chemistry and medicinal chemistry.
Synthesis Analysis
The synthesis of related diazabicyclo compounds involves several reaction steps, typically starting with a precursor molecule and proceeding through various stages of functionalization and cyclization. For example, Gao et al. (2012) describe the radiosynthesis of a similar diazabicyclo compound for potential use as a PET tracer, highlighting the complex steps involved in such syntheses (Gao et al., 2012).
Molecular Structure Analysis
The molecular structure of diazabicyclo compounds often features a bicyclic skeleton with nitrogen atoms in a triaxial arrangement, as noted by Weber et al. (2001) in their study of similar compounds (Weber et al., 2001). This unique arrangement can lead to significant molecular interactions and reactivity.
Chemical Reactions and Properties
Diazabicyclo compounds participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. Dotsenko et al. (2007) discuss the aminomethylation of related compounds, which is a method for creating new diazabicyclo derivatives (Dotsenko et al., 2007).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity : Research has focused on the synthesis of bicyclic σ receptor ligands derived from (R)- and (S)-glutamate, exploring their potential in inhibiting the growth of human tumor cell lines. The study highlights the stereoselective synthesis processes, including Dieckmann analogous cyclization and Mitsunobu inversion, to establish specific configurations and investigate the compounds' cytotoxic activities against various cancer cell lines (Geiger et al., 2007).
Molecular Simplification for Nootropic Activity : Molecular simplification strategies have been employed to transform diazabicyclo[4.3.0]nonan-9-ones into piperazine derivatives, maintaining high nootropic activity. This approach helps in understanding the compounds' pharmacological profiles and their potential use in enhancing cognitive functions, showing a new class of nootropic drugs with significant potency (Manetti et al., 2000).
Biological Interactions and Applications
Discovery of Alpha 7 Nicotinic Acetylcholine Receptor Agonist : A novel α7 nAChR agonist, identified for potential treatment of cognitive deficits associated with psychiatric or neurological conditions, demonstrates the structural diversity and pharmacological efficacy of such compounds. The study underlines the compound's potent and selective nature, supporting the hypothesis that α7 nAChR agonists may serve as effective pharmacotherapies (O’Donnell et al., 2010).
Synthesis and Coordination Chemistry of Ligands : The coordination chemistry of hexadentate N5O ligands with various metals has been explored, indicating the ligands' preorganization for octahedral coordination geometries. This research provides insights into the structural preferences and interaction mechanisms of these compounds with metal ions, offering potential applications in catalysis and material science (Comba et al., 2016).
特性
IUPAC Name |
(1S,5R)-3-(5-acetylpyridin-2-yl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-13(23)15-6-8-18(20-9-15)21-11-16-5-7-17(12-21)22(19(16)24)10-14-3-2-4-14/h6,8-9,14,16-17H,2-5,7,10-12H2,1H3/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXEQYOUDCMFN-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CN=C(C=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(5-acetyl-2-pyridinyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methoxy-5-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-1,3-benzoxathiol-2-one](/img/structure/B5537870.png)
![ethyl 4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-piperazinecarboxylate](/img/structure/B5537877.png)

![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)

![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)
![2-methoxy-5-[(morpholin-4-ylimino)methyl]phenol](/img/structure/B5537925.png)




![4-[2-(2,4-dimethylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5537960.png)

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)